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molecular formula H3LaNO4 B083358 Lanthanum(III) nitrate hexahydrate CAS No. 10277-43-7

Lanthanum(III) nitrate hexahydrate

Cat. No. B083358
M. Wt: 219.934 g/mol
InChI Key: GVGQXUCQPFXDFR-UHFFFAOYSA-N
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Patent
US06806276B2

Procedure details

3-Hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol) obtained in the same manner as in Reference Example 3 was dissolved in THF (150 ml), to which sodium nitrate (8.5 g, 0.1 mol) and lanthanum nitrate hexahydrate (8.7 g, 0.2 mol) were added, and then a mixture of concentrated hydrochloric acid and water at a ratio of 1:1 (70 ml) was added dropwise over a period of 20 minutes. The mixture was stirred for 40 minutes at room temperature, and the separated organic layer was successively washed with water (50 ml), a saturated aqueous solution of sodium hydrogencarbonate (50 ml), and a saturated aqueous solution of sodium chloride (100 ml), dried over anhydrous magnesium sulfate, filtered to remove the desiccating agent, and concentrated under reduced pressure to give a mixture of the title compounds 4a and 4b as pale red crystals (4a:4b=1:1, 13.3 g, yield 67.5%) (Table 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
lanthanum nitrate hexahydrate
Quantity
8.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
67.5%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Na+].O.O.O.O.O.O.[N+]([O-])([O-])=O.[La+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.Cl.[OH:26][C:27]1[C:28]([N+]([O-])=O)=[C:29]([CH:32]=[CH:33][C:34]=1[O:35][CH3:36])[CH:30]=[O:31]>C1COCC1.O>[OH:26][C:27]1[CH:28]=[C:29]([C:32]([N+:1]([O-:4])=[O:2])=[CH:33][C:34]=1[O:35][CH3:36])[CH:30]=[O:31] |f:0.1,2.3.4.5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
lanthanum nitrate hexahydrate
Quantity
8.7 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 20 minutes
Duration
20 min
WASH
Type
WASH
Details
the separated organic layer was successively washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate (50 ml), and a saturated aqueous solution of sodium chloride (100 ml), dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the desiccating agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
OC=1C=C(C=O)C(=CC1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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